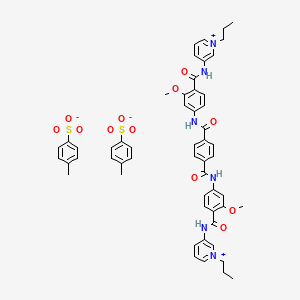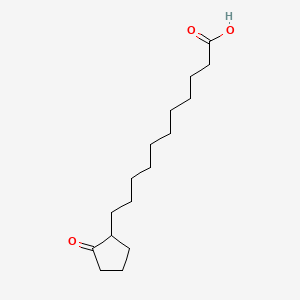
Nickel;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel and scandium are two elements that form a unique compound with interesting properties and applications. Nickel is a transition metal known for its strength, corrosion resistance, and high melting point. Scandium, on the other hand, is a rare earth element with unique properties such as high melting point and the ability to improve the properties of other metals when alloyed. The combination of nickel and scandium results in a compound that exhibits enhanced mechanical and chemical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of nickel and scandium compounds typically involves high-temperature processes. One common method is the reduction of scandium oxide with nickel in a high-temperature furnace. This process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. Another method involves the use of molten salt electrolysis, where scandium and nickel are co-deposited from a molten salt bath containing their respective chlorides.
Industrial Production Methods
In industrial settings, the production of nickel and scandium compounds often involves the extraction of scandium from lateritic nickel ores. This process includes high-pressure acid leaching, solvent extraction, and precipitation. The scandium is then combined with nickel through various metallurgical processes to form the desired compound. The use of advanced techniques such as ion exchange and solvent extraction ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions
Nickel and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation: Nickel and scandium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents, typically carried out at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of one ligand or atom with another, facilitated by the use of specific catalysts and reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel and scandium compounds may result in the formation of oxides, while reduction reactions can yield pure metals or alloys.
科学的研究の応用
Nickel and scandium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Studied for their potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the aerospace and automotive industries for their high strength and lightweight properties. Also used in the production of high-performance alloys and coatings.
作用機序
The mechanism by which nickel and scandium compounds exert their effects involves interactions at the molecular level. These compounds can interact with various molecular targets, including enzymes, receptors, and other proteins. The specific pathways involved depend on the particular application and the chemical environment. For example, in catalytic reactions, the compound may facilitate the formation or breaking of chemical bonds, while in biomedical applications, it may interact with cellular components to achieve the desired therapeutic effect.
類似化合物との比較
Nickel and scandium compounds can be compared with other similar compounds, such as those formed with other transition metals or rare earth elements. Some similar compounds include:
Nickel-titanium: Known for its shape memory properties and used in medical devices.
Nickel-aluminum: Used in high-temperature applications due to its excellent oxidation resistance.
Scandium-aluminum: Known for its high strength and lightweight properties, used in aerospace and sporting goods.
The uniqueness of nickel and scandium compounds lies in their combination of properties, such as high strength, corrosion resistance, and the ability to improve the properties of other materials when alloyed. This makes them valuable in a wide range of applications, from industrial to biomedical.
特性
CAS番号 |
12035-66-4 |
|---|---|
分子式 |
Ni2Sc |
分子量 |
162.343 g/mol |
IUPAC名 |
nickel;scandium |
InChI |
InChI=1S/2Ni.Sc |
InChIキー |
YPVOESUOHPZXCR-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


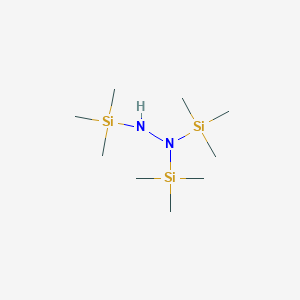
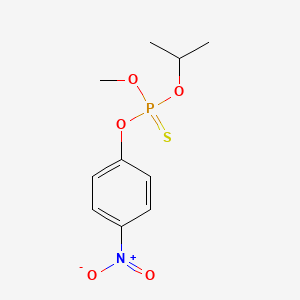
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
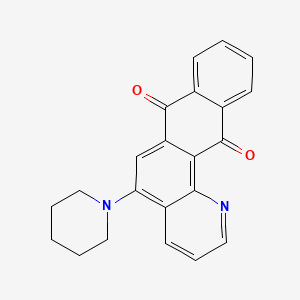
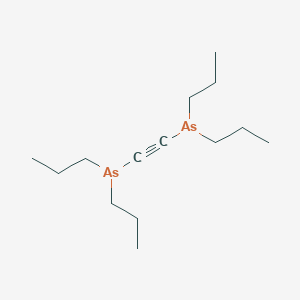
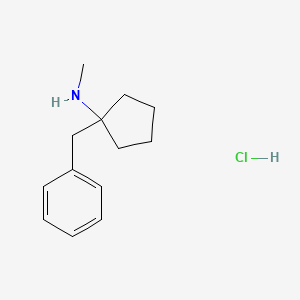

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

